molecular formula C7H10N2O B1582741 6-Ethoxy-2-pyridinamine CAS No. 768-42-3

6-Ethoxy-2-pyridinamine

Cat. No. B1582741
Key on ui cas rn: 768-42-3
M. Wt: 138.17 g/mol
InChI Key: VRZIITVWIJSXOA-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

In a vial in a water bath, a 21% wt solution of sodium ethoxide in ethanol (1.08 g, 1.25 mL, 15.9 mmol) was diluted in ethanol (4 mL) and stirred at 25° C. for 10 min then 6-chloropyridin-2-amine (2.0 g, 15.6 mmol) was added in a single portion. After 3 h the reaction mixture was transferred to a sealed flask and was stirred at 130° C. for 18 h. A second portion of 21% wt solution of sodium ethoxide in ethanol (1.08 g, 1.25 mL, 15.9 mmol) was added and the reaction was stirred at 130° C. for another 36 h. Finally, a third portion of a 21% wt solution of sodium ethoxide in ethanol (3.18 g, 3.66 mL, 46.7 mmol) was added and the mixture stirred at 140° C. for 6 h then at 130° C. for 18 h. The mixture was cooled, concentrated onto silica gel, and purified by chromatography (silica, Analogix 120 g, 0 to 100% ethyl acetate in hexanes, 60 min) to give 6-ethoxypyridin-2-amine (819 mg, 36%) that was used directly without further purification. MS (EI/CI) m/z: 139 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
wt solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.66 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].Cl[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][CH:7]=1>C(O)C>[CH2:2]([O:1][C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][CH:7]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)N
Step Three
Name
wt solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1.25 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
3.66 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 h the reaction mixture was transferred to a sealed flask
Duration
3 h
STIRRING
Type
STIRRING
Details
was stirred at 130° C. for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at 130° C. for another 36 h
Duration
36 h
STIRRING
Type
STIRRING
Details
the mixture stirred at 140° C. for 6 h
Duration
6 h
WAIT
Type
WAIT
Details
at 130° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, Analogix 120 g, 0 to 100% ethyl acetate in hexanes, 60 min)
Duration
60 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 819 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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